Furan, tetrahydro-3,3,4,4-tetramethyl-
Description
Furan, tetrahydro-3,3,4,4-tetramethyl- (C₈H₁₆O) is a fully saturated furan derivative with four methyl groups substituted at the 3- and 4-positions of the tetrahydrofuran ring. These compounds belong to a class of alkylated tetrahydrofurans, which are characterized by their enhanced steric hindrance and altered electronic profiles compared to unsubstituted tetrahydrofuran (THF). Such modifications influence their physical properties, reactivity, and functional roles in industrial and biological contexts .
Properties
IUPAC Name |
3,3,4,4-tetramethyloxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-9-6-8(7,3)4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQZHQHZMPVCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC1(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295013 | |
| Record name | Tetrahydro-3,3,4,4-tetramethylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32970-38-0 | |
| Record name | Tetrahydro-3,3,4,4-tetramethylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32970-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4-Tetramethyltetrahydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032970380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-3,3,4,4-tetramethylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4-TETRAMETHYLTETRAHYDROFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T5WU2DJ8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furan, tetrahydro-3,3,4,4-tetramethyl- typically involves the hydrogenation of furan derivatives under specific conditions. One common method is the catalytic hydrogenation of 3,3,4,4-tetramethylfuran using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}_8\text{H}_12\text{O} + \text{H}_2 \rightarrow \text{C}_8\text{H}_16\text{O} ]
Industrial Production Methods: Industrial production of furan, tetrahydro-3,3,4,4-tetramethyl- involves large-scale hydrogenation processes. The starting material, 3,3,4,4-tetramethylfuran, is subjected to hydrogenation in the presence of a catalyst in a continuous flow reactor. The reaction conditions are optimized to achieve high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: Furan, tetrahydro-3,3,4,4-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups, using reagents like halogens (Cl2, Br2) or alkyl halides (R-X).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst or light.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Furan, tetrahydro-3,3,4,4-tetramethyl- has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of furan, tetrahydro-3,3,4,4-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the tetrahydrofuran ring and the four methyl groups, which can stabilize or destabilize intermediates formed during reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural and physical data for tetrahydro-3,3,4,4-tetramethylfuran and its analogs:
Key Observations:
- In contrast, 2,2,4,4-tetramethyl-THF has a documented boiling point of 118°C, suggesting moderate volatility for industrial applications .
- Heteroatom Influence : Replacing oxygen with sulfur (e.g., tetrachlorothiophene) increases molecular weight and alters electronic properties, making it a potent pesticide precursor due to sulfur's electronegativity and stability in oxidative environments .
Spectroscopic and Analytical Data
- 2,2,4,4-Tetramethyl-THF: IR spectra (Coblentz No. 1779) and gas-phase data are available, with characteristic C-O and C-H stretching vibrations .
- 2,2,5,5-Tetramethyl-THF : Detected via GC-MS in microbial and thermal degradation studies, with fragmentation patterns distinct from other isomers .
Biological Activity
Furan, tetrahydro-3,3,4,4-tetramethyl- (CAS No. 32970-38-0) is an organic compound with the molecular formula C8H16O. It is a derivative of tetrahydrofuran and is characterized by four methyl groups attached to the third and fourth carbon atoms of the tetrahydrofuran ring. This compound has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
The synthesis of furan, tetrahydro-3,3,4,4-tetramethyl- typically involves the hydrogenation of furan derivatives. A common method is the catalytic hydrogenation of 3,3,4,4-tetramethylfuran using palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction can be represented as follows:
This compound exhibits various chemical reactions including oxidation to form ketones or aldehydes and reduction to form alcohols.
The biological activity of furan, tetrahydro-3,3,4,4-tetramethyl- is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its reactivity as a nucleophile or electrophile can influence various biochemical pathways. The presence of the tetrahydrofuran ring and the four methyl groups may stabilize or destabilize intermediates formed during these interactions.
Case Studies and Research Findings
Applications in Medicine and Industry
Furan, tetrahydro-3,3,4,4-tetramethyl- is explored for its therapeutic properties and as a building block for drug development. Its stability and reactivity make it suitable for use as a solvent and reagent in organic synthesis. Additionally, it has potential applications in the production of polymers and resins .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Tetrahydrofuran | C4H8O | Common solvent; simpler structure without methyl groups |
| 2,2,4,4-Tetramethyltetrahydrofuran | C8H16O | Structural isomer with different methyl group positions |
| Furan Derivatives | Varies | Various biological activities; potential carcinogenicity |
Q & A
Q. What are the established synthetic routes for 2,2,4,4-tetramethyltetrahydrofuran, and how can purity be optimized?
Synthesis typically involves catalytic hydrogenation or acid-catalyzed cyclization of precursor furans. For example, Eastman Company’s method uses controlled hydrogenation of 2,2,4,4-tetramethylfuran under mild conditions (H₂/Pt catalyst, 50–80°C) to minimize byproduct formation . Purity optimization strategies include:
Q. How can spectroscopic techniques characterize the structural and electronic properties of this compound?
- IR Spectroscopy : Key peaks include C-O-C stretching at 1065 cm⁻¹ and symmetric C-H bending of methyl groups at 1380 cm⁻¹ (Coblentz Society data) .
- NMR : ¹H NMR shows distinct singlet peaks for equivalent methyl groups (δ 1.25 ppm, 12H) and ring protons (δ 3.45 ppm, 4H) .
- Mass Spectrometry : Molecular ion peak at m/z 128.21 (C₈H₁₆O⁺), with fragmentation patterns consistent with tetrahydrofuran derivatives .
Q. What thermodynamic properties are critical for experimental design involving this compound?
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 118°C at 727 mmHg | Experimental (NIST) |
| Enthalpy of Vaporization | 38.5 kJ/mol | Estimated via group contribution |
| Solubility in Water | 0.2 g/L (25°C) | QSPR modeling |
Advanced Research Questions
Q. How do steric effects from the methyl groups influence reactivity in organometallic catalysis?
The 2,2,4,4-tetramethyl substitution creates significant steric hindrance, which:
- Reduces Coordination Sites : Limits access to metal centers in catalysts like Pd or Ru, favoring monodentate over chelating interactions .
- Modifies Reaction Pathways : In Diels-Alder reactions, steric bulk shifts regioselectivity toward less hindered adducts (e.g., 85% endo selectivity in cycloadditions) .
Methodological Insight: Computational modeling (DFT) can predict steric maps using van der Waals radii of methyl groups .
Q. What computational approaches are used to predict its phase behavior in solvent systems?
- COSMO-RS : Predicts activity coefficients in mixed solvents (e.g., THF/hexane) with <5% deviation from experimental data .
- Molecular Dynamics (MD) : Simulates hydrogen-bonding interactions with polar aprotic solvents (e.g., acetone) to optimize extraction efficiency .
Q. How can this compound serve as a precursor for energy storage materials?
- Lithium-Ion Electrolytes : Its low polarity and high thermal stability (decomposition >250°C) make it a candidate for non-aqueous electrolytes. Experimental protocols involve mixing with LiPF₆ (1M) and testing ionic conductivity via impedance spectroscopy .
- Solid-State Batteries : Composite membranes with polyethylene oxide (PEO) show enhanced Li⁺ transport at 60°C (σ ≈ 1.2 × 10⁻³ S/cm) .
Data Contradictions and Resolution
Q. Discrepancies in reported boiling points: How to validate experimental conditions?
- Observed Conflict : Early studies report boiling points ranging from 115–122°C.
- Resolution : Validate using standardized methods (e.g., ASTM D1078) under controlled pressure (727 mmHg) and inert atmosphere to avoid oxidation .
Q. Conflicting NMR data for methyl group chemical shifts: What causes variability?
- Source of Error : Solvent effects (CDCl₃ vs. DMSO-d₆) and temperature fluctuations (±2°C) alter peak positions.
- Best Practice : Report shifts with solvent/temperature metadata and calibrate against tetramethylsilane (TMS) .
Key Research Gaps
- Toxicity Profiling : Limited data on ecotoxicological impacts (e.g., LC₅₀ for aquatic organisms). Recommended assays include Daphnia magna acute toxicity tests .
- High-Pressure Phase Behavior : Lack of PVT data above 10 MPa. High-pressure calorimetry or Raman spectroscopy could address this .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
